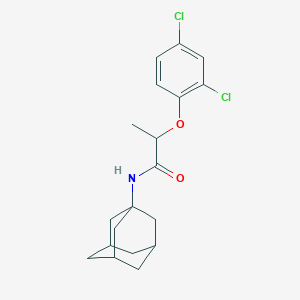
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AAD-12, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology. AAD-12 is a herbicide that has been shown to be effective against a broad range of weeds, making it a promising alternative to traditional herbicides that often have limited efficacy and pose environmental risks. In addition to its use as a herbicide, AAD-12 has also been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
作用机制
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, this compound has been shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. This leads to DNA damage and ultimately, the death of the cancer cell.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In plants, this compound inhibits the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic metabolites and ultimately, the death of the plant. In cancer cells, this compound inhibits the activity of topoisomerase II, leading to DNA damage and cell death. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in the nervous system.
实验室实验的优点和局限性
The advantages of using N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide in lab experiments include its broad-spectrum activity against a range of weeds and its potential therapeutic properties, particularly as an anti-cancer agent. This compound is also relatively easy to synthesize and has been shown to be cost-effective for large-scale production. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action may not be well understood in certain systems, and it may have unintended effects on non-target organisms.
未来方向
There are several future directions for research on N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new formulations and delivery systems for this compound that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of this compound's potential as an anti-cancer agent, particularly in combination with other therapies. In addition, further research is needed to fully understand the mechanism of action of this compound in different systems and to identify any potential unintended effects on non-target organisms.
合成方法
The synthesis of N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide involves several steps, starting with the reaction of adamantylamine with 2,4-dichlorophenol to form N-1-adamantyl-2,4-dichlorophenylamine. This intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to produce this compound. The synthesis process has been optimized to improve the yield and purity of the final product, making it more cost-effective and efficient for large-scale production.
科学研究应用
N-1-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential applications in agriculture, particularly as a herbicide. It has been shown to be effective against a broad range of weeds, including those that are resistant to other herbicides. This compound works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites and ultimately, the death of the plant.
In addition to its use as a herbicide, this compound has also been studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
N-(1-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-11(24-17-3-2-15(20)7-16(17)21)18(23)22-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFJLVEGHRWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4935956.png)
![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)
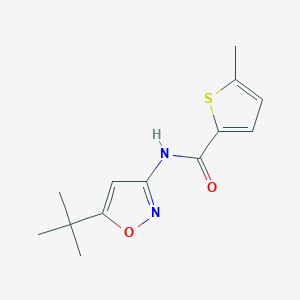
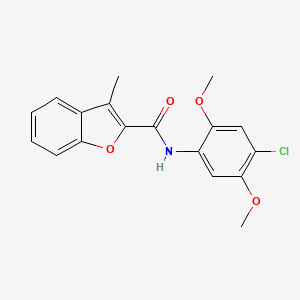
![3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4936008.png)
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)
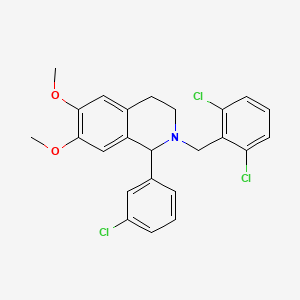
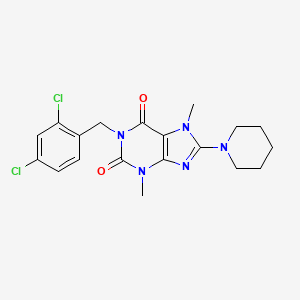
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)